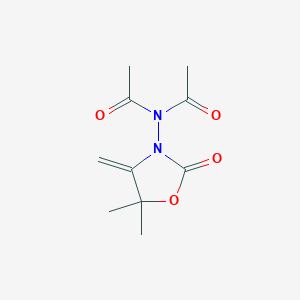![molecular formula C15H23N3O2 B5962634 N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide](/img/structure/B5962634.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. It was first discovered in the 1980s and has been the subject of numerous scientific studies since then.
作用机制
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide works by activating the immune system to attack cancer cells. It stimulates the production of cytokines, which are proteins that regulate the immune response. N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide also inhibits the production of factors that promote tumor growth and angiogenesis, which is the formation of new blood vessels that supply tumors with nutrients. N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide has been shown to induce apoptosis, which is the programmed death of cancer cells.
Biochemical and Physiological Effects:
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the production of cytokines such as TNF-alpha and IL-6. N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide also increases the production of reactive oxygen species, which can damage cancer cells. N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide has been shown to cause vasodilation, which is the widening of blood vessels, leading to increased blood flow to tumors. This can enhance the effectiveness of other cancer treatments such as chemotherapy and radiation therapy.
实验室实验的优点和局限性
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide has some limitations for lab experiments. It has a short half-life in vivo, which can limit its effectiveness. N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide can also cause toxicity in some animal models, which can limit its use in certain studies.
未来方向
There are several future directions for the study of N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide. One direction is to optimize the synthesis method to improve yield and purity. Another direction is to study the effectiveness of N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide in combination with other cancer treatments such as immunotherapy. Further studies are needed to determine the optimal dosage and administration of N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide in humans. Additionally, the potential side effects of N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide need to be further studied. Overall, N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide has shown promise as a potential cancer treatment, and further research is needed to fully understand its potential.
合成方法
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide is synthesized through a series of chemical reactions that involve the condensation of 2-amino-3-cyanopyridine with diethylamine followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to form N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide. The synthesis method has been optimized through various studies to improve yield and purity.
科学研究应用
N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. Studies have also shown that N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide can enhance the effectiveness of other cancer treatments such as chemotherapy and radiation therapy. N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide has been shown to induce tumor necrosis and inhibit the growth of blood vessels that supply tumors with nutrients.
属性
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-3-18(4-2)14-12(6-5-8-16-14)10-17-15(19)13-7-9-20-11-13/h5-6,8,13H,3-4,7,9-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHGKDVESLBUCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5962570.png)
![3-nitro-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5962578.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B5962581.png)

![ethyl 4-(4-chlorophenyl)-6-{[(4-chlorophenyl)thio]methyl}-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5962583.png)
![4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(3-fluorobenzyl)morpholine](/img/structure/B5962591.png)
![N-(4-methoxybenzyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B5962609.png)

![2-fluoro-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5962619.png)
![methyl 4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5962624.png)
![N-(4-fluorophenyl)-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-3-piperidinamine](/img/structure/B5962629.png)
![N-(4-bromophenyl)-2-[(4-hydroxy-2-quinazolinyl)thio]acetamide](/img/structure/B5962632.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B5962641.png)
![2-[(1-allyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B5962649.png)